



Ena15: A Novel Probe for Interrogating RNA Methylation Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ena15	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ena15 is a recently identified small molecule that serves as a valuable tool for investigating the dynamic landscape of N6-methyladenosine (m6A) RNA methylation. As a potent inhibitor of the m6A demethylase ALKBH5, **Ena15** offers a means to acutely increase global m6A levels, thereby enabling the study of the functional consequences of this critical RNA modification.[1] [2][3] Notably, **Ena15** also exhibits an intriguing and contrasting effect on another key m6A demethylase, FTO, by enhancing its activity.[1][3] This dual activity profile makes **Ena15** a unique chemical probe for dissecting the distinct roles of these two major m6A erasers in various biological processes.

These application notes provide a comprehensive overview of the use of **Ena15** in RNA methylation research, with a particular focus on its application in cancer biology, specifically glioblastoma. Detailed protocols for key experiments, quantitative data summaries, and visual representations of the associated signaling pathways are presented to guide researchers in utilizing **Ena15** to explore the epitranscriptome.

Mechanism of Action

Ena15 primarily functions as an inhibitor of ALKBH5, an enzyme responsible for removing the methyl group from N6-methyladenosine residues on RNA.[1][3] By inhibiting ALKBH5, **Ena15** leads to an accumulation of m6A marks on target transcripts. One of the key downstream effects of ALKBH5 inhibition by **Ena15** is the stabilization of specific mRNAs, such as the



transcript encoding the transcription factor FOXM1.[1][2][3] Increased stability of FOXM1 mRNA leads to its elevated expression, which in the context of glioblastoma, has been shown to suppress cancer cell proliferation.[1][3]

Interestingly, **Ena15** has been observed to enhance the demethylase activity of FTO, another important m6A demethylase.[1][3] This opposing effect on FTO should be carefully considered when designing experiments and interpreting results, as it may lead to complex and context-dependent outcomes on the overall m6A landscape.

Data Presentation

The following tables summarize the quantitative data from studies utilizing **Ena15** to investigate its effects on RNA methylation and cancer cell biology.

Table 1: Effect of **Ena15** on m6A Levels and FOXM1 mRNA Expression in U87MG Glioblastoma Cells

Treatment	Concentration (μM)	Global m6A Level (relative to control)	FOXM1 mRNA Expression (relative to control)	Reference
DMSO (Control)	0	1.0	1.0	[4]
Ena15	33	~1.5 (Increased)	~1.8 (Increased)	[4]

Table 2: Inhibitory and Enhancing Activity of Ena15 on m6A Demethylases

Enzyme	Ena15 Effect	Inhibition/Enhance ment Profile	Reference
ALKBH5	Inhibition	Uncompetitive or competitive with respect to 2-oxoglutarate (20G)	[1][3]
FTO	Enhancement	-	[1][3]



Experimental Protocols

This section provides detailed protocols for key experiments involving the use of **Ena15**.

Protocol 1: Cell Culture and Treatment with Ena15

Objective: To treat glioblastoma cells with **Ena15** to assess its effects on cell viability, proliferation, and RNA methylation.

Materials:

- Glioblastoma cell line (e.g., U87MG)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Ena15 (MedChemExpress or other supplier)
- Dimethyl sulfoxide (DMSO, vehicle control)
- Cell culture plates (e.g., 6-well, 96-well)
- Incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed U87MG cells in appropriate cell culture plates at a density that allows for logarithmic growth during the treatment period.
- **Ena15** Preparation: Prepare a stock solution of **Ena15** in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 33 μM as a starting point based on published data). Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment: Once cells have adhered and are in the logarithmic growth phase, replace
 the existing medium with the medium containing the desired concentrations of Ena15 or the
 DMSO vehicle control.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).



• Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis (flow cytometry), RNA extraction for m6A quantification, or protein extraction for western blotting.

Protocol 2: Quantification of Global m6A RNA Levels

Objective: To measure the global changes in m6A levels in total RNA following **Ena15** treatment.

Materials:

- Total RNA extracted from Ena15-treated and control cells
- m6A RNA Methylation Quantification Kit (e.g., Abcam, EpiGentek) or access to UHPLC-UniSpray-MS/MS facility
- Nuclease P1
- Alkaline phosphatase

Procedure (using UHPLC-UniSpray-MS/MS, adapted from[4]):

- RNA Digestion: Digest 100-200 ng of total RNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
- UHPLC Separation: Separate the digested nucleosides using an ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometry Analysis: Analyze the separated nucleosides using a mass spectrometer equipped with a UniSpray ion source in positive ion mode. Monitor the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).
- Quantification: Determine the amount of m6A and A by comparing their peak areas to a standard curve generated from known concentrations of m6A and A.
- Data Analysis: Calculate the m6A/A ratio for each sample. Normalize the ratios of the Ena15treated samples to the vehicle control to determine the relative change in global m6A levels.



Protocol 3: Analysis of Gene-Specific mRNA Expression by qPCR

Objective: To measure the expression levels of target genes, such as FOXM1, following **Ena15** treatment.

Materials:

- Total RNA extracted from Ena15-treated and control cells
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers for the target gene (e.g., FOXM1) and a housekeeping gene (e.g., ACTB)
- qPCR instrument

Procedure:

- RNA to cDNA Conversion: Reverse transcribe 1 μg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template,
 qPCR master mix, and forward and reverse primers for the target gene and the
 housekeeping gene.
- qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both Ena15-treated and control samples. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Visualizations

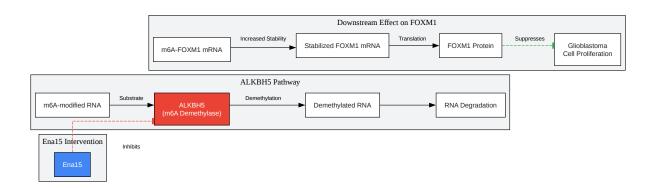




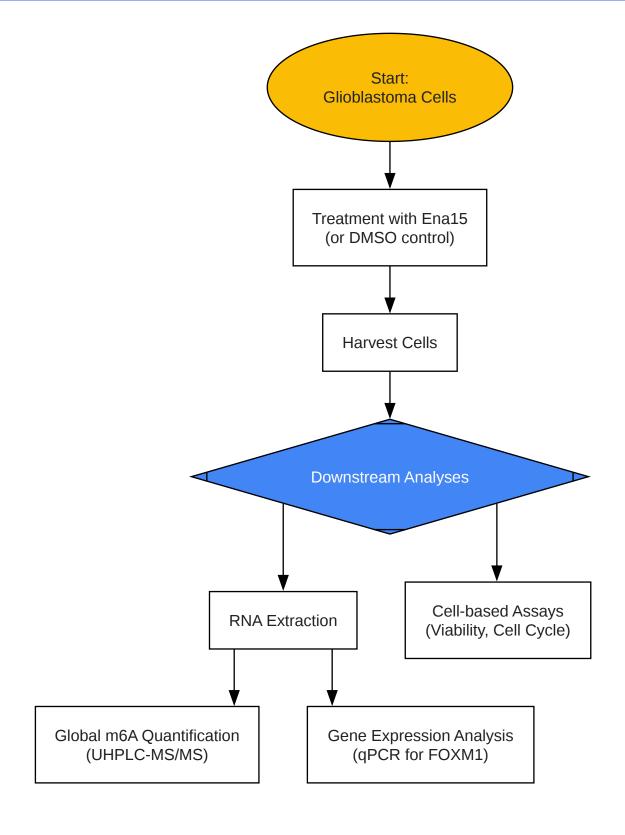


The following diagrams illustrate the key signaling pathway and experimental workflow related to the application of **Ena15** in RNA methylation studies.

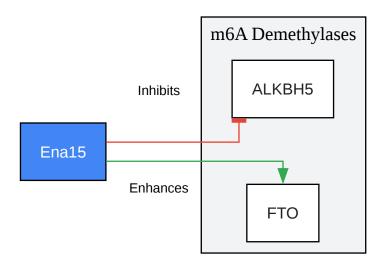












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- To cite this document: BenchChem. [Ena15: A Novel Probe for Interrogating RNA Methylation Landscapes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615894#application-of-ena15-in-rna-methylation-studies]

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